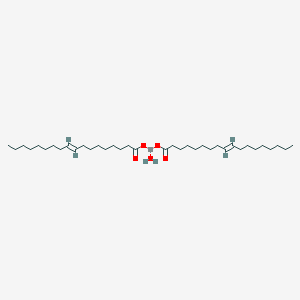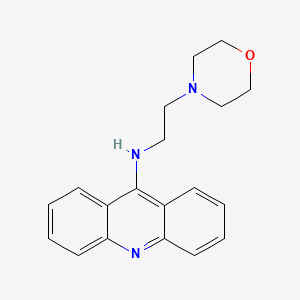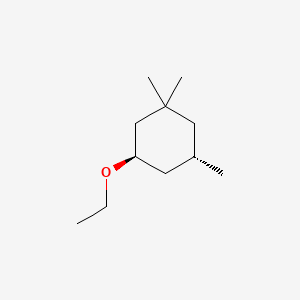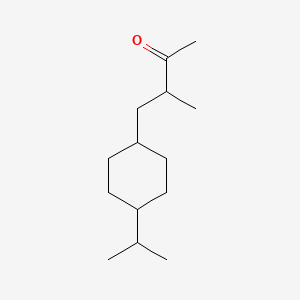![molecular formula C18H32Cl2N2O3 B13745267 2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride CAS No. 102583-88-0](/img/structure/B13745267.png)
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a methoxybenzoyl group and an azaniumylbutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoyl chloride with a suitable amine to form the intermediate, which is then further reacted with diethylamine and hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzyl chloride: Shares the methoxybenzoyl group but differs in its overall structure and reactivity.
2-Methoxybenzoyl chloride: Similar in containing the methoxybenzoyl moiety but lacks the azaniumylbutyl chain.
2-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group but differs significantly in its functional groups and applications.
Uniqueness
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be suitable .
Eigenschaften
CAS-Nummer |
102583-88-0 |
|---|---|
Molekularformel |
C18H32Cl2N2O3 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-4-20(5-2)12-13-23-18(21)16-10-9-15(8-6-7-11-19)14-17(16)22-3;;/h9-10,14H,4-8,11-13,19H2,1-3H3;2*1H |
InChI-Schlüssel |
NQUAZYHGJMZULQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C=C(C=C1)CCCC[NH3+])OC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


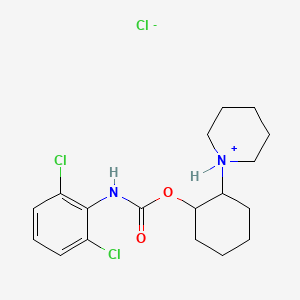
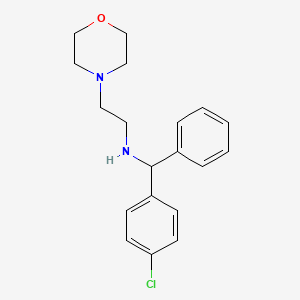
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
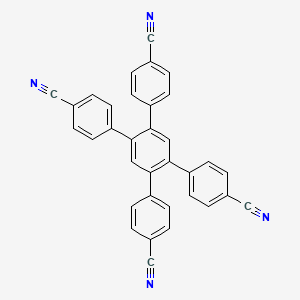

![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)
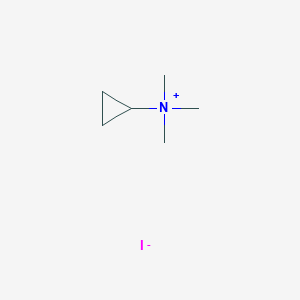
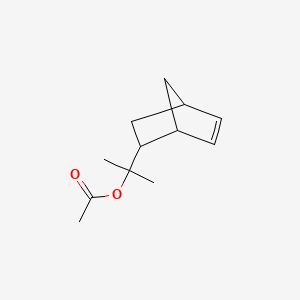
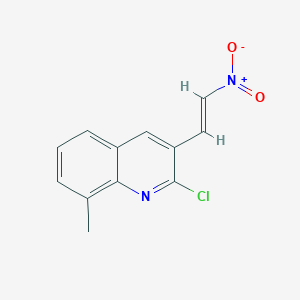
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
